Mefluidide-d3
Description
Mefluidide-d3 is a deuterium-labeled analog of Mefluidide, a plant growth regulator used to inhibit stem elongation in crops. The incorporation of three deuterium atoms (D3) into the methyl group of Mefluidide enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and liquid chromatography (LC) applications. This isotopic labeling minimizes interference from the parent compound during quantification, enabling precise measurement in biological and environmental matrices .
Properties
Molecular Formula |
C11H13F3N2O3S |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)/i3D3 |
InChI Key |
OKIBNKKYNPBDRS-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1C)C)NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Mefluidide-d3, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethylsulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mefluidide-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is employed in studies related to plant growth regulation and protection against chilling injury in crops.
Medicine: The compound’s antiparasitic properties make it a subject of interest in medical research.
Industry: this compound is used in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of Mefluidide-d3 involves its interaction with specific molecular targets and pathways. In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane integrity and function . This inhibition leads to the suppression of seedhead formation and other growth-related processes. The compound’s antiparasitic effects are likely due to its ability to interfere with essential metabolic pathways in parasites.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Mefluidide-d3 belongs to a class of deuterated compounds designed for analytical precision. Below is a comparison with structurally or functionally related deuterated compounds:
Table 1: Key Properties of this compound and Analogous Deuterated Compounds
| Compound | Parent Compound | Molecular Formula | Molecular Weight | Key Application | CAS Number |
|---|---|---|---|---|---|
| This compound | Mefluidide | C₁₀H₁₃D₃NO₃ | 256.3 g/mol | Internal standard for LC-MS/MS | Not available |
| N-Desethyl Brinzolamide-d3 | Brinzolamide | C₁₃H₁₀D₃N₃O₃S₂ | 358.47 g/mol | Pharmacokinetic studies | 1217651-02-9 |
| EDDP-D3.perchlorate | EDDP | C₂₀H₂₁D₃N⁺.ClO₄⁻ | 380.89 g/mol | Drug metabolite quantification | Not available |
| 3'-Azido-3'-deoxythymidine, Methyl-D3 | Zidovudine | C₁₀H₁₂D₃N₅O₄ | 282.3 g/mol | Antiretroviral drug monitoring | Not available |
Notes:
Analytical Performance
Deuterated compounds improve signal-to-noise ratios in MS by offsetting their molecular weights from non-deuterated analogs. For example:
- This compound achieves a precision of ±2.5% in spike-and-recovery experiments, comparable to N-Desethyl Brinzolamide-d3 (±2.1%) and superior to non-deuterated standards (±5–10%) .
- EDDP-D3.perchlorate demonstrates a linear range of 1–500 ng/mL in plasma, while this compound shows linearity up to 1,000 ng/mL in plant tissues .
Table 2: Analytical Parameters in LC-MS/MS
| Compound | Limit of Detection (LOD) | Linearity Range (ng/mL) | Recovery Rate (%) |
|---|---|---|---|
| This compound | 0.05 | 0.1–1,000 | 98.5 ± 2.5 |
| N-Desethyl Brinzolamide-d3 | 0.03 | 0.1–500 | 99.2 ± 2.1 |
| EDDP-D3.perchlorate | 0.1 | 1–500 | 97.8 ± 3.0 |
Agricultural Research
This compound has been validated for quantifying residual Mefluidide in soil and crop samples, with recovery rates exceeding 95% in corn and soybean matrices . In contrast, 3'-Azido-3'-deoxythymidine, Methyl-D3 is restricted to biomedical applications, such as monitoring Zidovudine in HIV patients .
Pharmacokinetic Studies
While N-Desethyl Brinzolamide-d3 is used to study glaucoma drug metabolism, this compound lacks direct therapeutic relevance. However, its stability in high-temperature environments (up to 40°C) makes it superior for field studies compared to thermolabile analogs like EDDP-D3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
